LogP Comparison: 4aH-Cyclohepta[d]pyrimidine vs. 4H-Cyclohepta[d]pyrimidine vs. 5H-Cyclohepta[d]pyrimidine
4aH-Cyclohepta[d]pyrimidine (CAS 31445-22-4) exhibits a calculated LogP value of 0.59640, which is intermediate between the more hydrophilic 4H-isomer (LogP 0.39290) and the more lipophilic 5H-isomer (LogP 1.60210) [1]. This 1.2 LogP unit range across regioisomers translates to approximately a 16-fold difference in theoretical octanol-water partition ratio. Such variation is sufficient to produce detectable differences in chromatographic retention time under standardized reversed-phase HPLC conditions, as well as differential solubility profiles in aqueous vs. organic solvent systems [2].
| Evidence Dimension | Lipophilicity (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 0.59640 |
| Comparator Or Baseline | 4H-cyclohepta[d]pyrimidine: LogP = 0.39290; 5H-cyclohepta[d]pyrimidine: LogP = 1.60210 |
| Quantified Difference | ΔLogP = +0.2035 vs. 4H-isomer; ΔLogP = -1.0057 vs. 5H-isomer |
| Conditions | Calculated values from authoritative chemical database entries; method not explicitly specified in source but consistent with standard computational LogP algorithms |
Why This Matters
LogP differences of this magnitude are relevant for chromatographic method development, solvent selection for reaction optimization, and interpretation of structure-activity relationships where lipophilicity is a determinant of biological activity.
- [1] ChemSrc. 4H-Cyclohepta[d]pyrimidine Properties (LogP 0.39290, CAS 30128-63-3); 5H-Cyclohepta[d]pyrimidine Properties (LogP 1.60210, CAS 264-95-9). Accessed 2026. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews. 1971;71(6):525-616. View Source
